molecular formula C27H32N2O5 B12205461 6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one

6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one

Cat. No.: B12205461
M. Wt: 464.6 g/mol
InChI Key: DWGWPCDSPISNIB-UHFFFAOYSA-N
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Description

6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a chromenone core, and various other functional groups

Preparation Methods

The synthesis of 6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and the subsequent introduction of the piperazine moiety. One common synthetic route involves the condensation of 4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one with 3-bromo-1-(4-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-methyl-7-propan-2-yloxychromen-2-one

InChI

InChI=1S/C27H32N2O5/c1-18(2)33-24-17-25-23(19(3)15-27(31)34-25)16-20(24)5-10-26(30)29-13-11-28(12-14-29)21-6-8-22(32-4)9-7-21/h6-9,15-18H,5,10-14H2,1-4H3

InChI Key

DWGWPCDSPISNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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